molecular formula C11H14O4S2 B2525065 1-(Ethenesulfonyl)-2-(propane-1-sulfonyl)benzene CAS No. 1155564-64-9

1-(Ethenesulfonyl)-2-(propane-1-sulfonyl)benzene

Cat. No.: B2525065
CAS No.: 1155564-64-9
M. Wt: 274.35
InChI Key: BOHJYSOOYXNTKR-UHFFFAOYSA-N
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Description

1-(Ethenesulfonyl)-2-(propane-1-sulfonyl)benzene is an organic compound characterized by the presence of both ethenesulfonyl and propane-1-sulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethenesulfonyl)-2-(propane-1-sulfonyl)benzene typically involves the sulfonylation of benzene derivatives. One common method includes the reaction of benzene with ethenesulfonyl chloride and propane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Ethenesulfonyl)-2-(propane-1-sulfonyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiol or sulfide groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

1-(Ethenesulfonyl)-2-(propane-1-sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethenesulfonyl)-2-(propane-1-sulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Ethenesulfonyl)-2-(propane-1-sulfonyl)benzene is unique due to the specific positioning of the ethenesulfonyl and propane-1-sulfonyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-ethenylsulfonyl-2-propylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S2/c1-3-9-17(14,15)11-8-6-5-7-10(11)16(12,13)4-2/h4-8H,2-3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHJYSOOYXNTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1S(=O)(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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